molecular formula C17H20O5 B034938 Dendrophenol CAS No. 108853-14-1

Dendrophenol

Cat. No. B034938
M. Wt: 304.34 g/mol
InChI Key: YTRAYUIKLRABOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dendritic molecules, including those related to dendrophenol, are synthesized through iterative, controlled chemical processes. The synthesis of dendritic molecules involves either a divergent method, where the molecule grows outward from a multifunctional core, or a convergent method, where dendritic branches are prepared separately and then attached to a core molecule. For example, dendrimers are synthesized using methods that allow precise control over their size, shape, and surface functionality, crucial for their intended applications (Hawker & Fréchet, 1990).

Molecular Structure Analysis

The molecular structure of dendritic molecules like dendrophenol is characterized by a central core, an interior dendritic architecture, and an exterior surface with functional groups. These structures are highly ordered and monodisperse, offering unique properties such as solubility and reactivity. The molecular architecture of dendrimers enables the encapsulation of guest molecules, making them useful for applications in drug delivery, catalysis, and materials science (D. Tomalia, 2010).

Chemical Reactions and Properties

Dendritic molecules participate in a variety of chemical reactions, tailored by their surface functional groups. These reactions can be used to modify the surface of dendrimers, allowing for the attachment of specific ligands or for the incorporation of dendrimers into larger structures. The chemical properties of dendrimers are significantly influenced by their branching density and surface functionality, which can be finely tuned to achieve desired reactivity and selectivity (Mattei et al., 1997).

Physical Properties Analysis

The physical properties of dendritic molecules, such as dendrophenol, include their solubility, viscosity, and thermal stability, which are influenced by their size, shape, and surface chemistry. These properties make dendrimers versatile in various applications, from biomedical to materials science. For instance, the solubility of dendrimers can be significantly enhanced by the introduction of hydrophilic surface groups, making them suitable for biological applications (Abbasi et al., 2014).

Chemical Properties Analysis

The chemical properties of dendritic molecules are largely determined by their functional surface groups, which can be designed to exhibit specific reactivities. For example, dendrimers can be functionalized with catalytic sites that mimic enzymes or with groups that facilitate the binding and release of drugs. The versatility in the chemical modification of dendrimers enables the creation of molecules with tailored properties for targeted applications (Walter & Malkoch, 2012).

Scientific Research Applications

  • Diabetes Management

    • Field : Nutrition and Metabolism
    • Application Summary : Medicinal dendrobiums are used in traditional Chinese medicine for the treatment of diabetes . The active compounds and mechanisms of these medicinal dendrobiums in diabetes management are being researched .
    • Methods : A systematic approach was conducted to search for the mechanism and active phytochemicals in Dendrobium responsible for anti-diabetic actions using databases PubMed, Embase, and SciFinder .
    • Results : Current literature indicates polysaccharides, bibenzyls, phenanthrene, and alkaloids are commonly isolated in Dendrobium genus. Many animal studies have shown that polysaccharides from the species of Dendrobium provide with antidiabetic effects by lowering glucose level and reversing chronic inflammation of T2DM taken orally at 200 mg/kg .
  • Colon Cancer Management

    • Field : Nutritional Immunology
    • Application Summary : Natural polyphenols, which are found in Dendrobium, have been valued as a crucial regulator of nutrient metabolism and metabolic diseases, owing to their anti-inflammatory and antioxidant functions and the ability to maintain a balance between gut microbes and their hosts .
    • Methods : The review summarized recent advances in the possible regulatory mechanism and the potential application of natural polyphenols in colon cancer .
    • Results : Experimental and clinical evidence has shown that natural polyphenols could act as a targeted modulator to play a key role in the prevention or treatment of colon cancer .
  • Anti-Inflammatory and Antioxidant Functions

    • Field : Nutritional Immunology
    • Application Summary : Natural polyphenols, including those found in Dendrobium, have been valued as a crucial regulator of nutrient metabolism and metabolic diseases, owing to their anti-inflammatory and antioxidant functions .
    • Methods : The review summarized recent advances in the possible regulatory mechanism and the potential application of natural polyphenols in colon cancer .
    • Results : Experimental and clinical evidence has shown that natural polyphenols could act as a targeted modulator to play a key role in the prevention or treatment of colon cancer .
  • Treatment for Health Disorders

    • Field : Pharmacology
    • Application Summary : Polyphenol has been used in treatment for some health disorders due to their diverse health promoting properties . These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
    • Methods : The review addressed the detailed classification of polyphenolic compounds and their important bioactivity with special focus on human health .
    • Results : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .

Safety And Hazards

Dendrophenol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Dendrophenol has been widely demonstrated to have therapeutic benefits, particularly as an anticancer agent . Future research could focus on decoding the biosynthesis of Dendrophenol and other significant bibenzyl derivatives . The development of cultures for the conservation of the threatened tropical epiphytic orchid species, Dendrobium ovatum, and their potential towards Dendrophenol bioproduction in vitro, is another promising direction .

properties

IUPAC Name

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRAYUIKLRABOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148752
Record name Dendrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dendrophenol

CAS RN

108853-14-1
Record name Moscatilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108853-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dendrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dendrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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